molecular formula C11H18FNSi B3042143 1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene CAS No. 516522-11-5

1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene

Cat. No.: B3042143
CAS No.: 516522-11-5
M. Wt: 211.35 g/mol
InChI Key: ZVZGIZVNUJYQKY-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene is an organic compound that features a benzene ring substituted with dimethylamino, fluoro, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene typically involves the introduction of the dimethylamino, fluoro, and trimethylsilyl groups onto a benzene ring. One common method involves the use of a precursor benzene derivative, which undergoes a series of substitution reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The dimethylamino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups on the benzene ring.

Scientific Research Applications

1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluoro and trimethylsilyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the compound’s biological activity and its ability to interact with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 1-(Dimethylamino)-3-fluoro-4-(trimethylsilyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluoro group enhances its reactivity, while the trimethylsilyl group increases its lipophilicity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-4-trimethylsilylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNSi/c1-13(2)9-6-7-11(10(12)8-9)14(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGIZVNUJYQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[Si](C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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